
CAS number for 6-methoxyquinoline-2-
carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
6-Methoxyquinoline-2-

carbaldehyde

Cat. No.: B2684585 Get Quote

An In-Depth Technical Guide to 6-Methoxyquinoline-2-carbaldehyde

Abstract
This technical guide provides a comprehensive overview of 6-methoxyquinoline-2-
carbaldehyde (CAS No: 89060-22-0), a heterocyclic aromatic aldehyde of significant interest

in medicinal chemistry and materials science.[1][2] As a key synthetic intermediate, its versatile

quinoline scaffold allows for the development of novel therapeutic agents and functional

materials.[3][4] This document, intended for researchers, scientists, and drug development

professionals, details the compound's physicochemical properties, outlines robust synthetic

methodologies with mechanistic insights, explores its applications in drug discovery, and

provides protocols for its analytical characterization and safe handling. The guide emphasizes

the causality behind experimental choices and incorporates self-validating systems to ensure

scientific integrity and reproducibility.

Introduction: The Strategic Importance of a Versatile
Scaffold
6-Methoxyquinoline-2-carbaldehyde is a bifunctional organic molecule featuring a quinoline

core, a methoxy group at the 6-position, and a reactive carbaldehyde (aldehyde) group at the

2-position. The quinoline ring system is considered a "privileged scaffold" in drug discovery, as
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its derivatives are known to possess a wide array of biological activities, including anti-malarial,

anti-cancer, and anti-inflammatory properties.[3][4]

The strategic placement of the functional groups in 6-methoxyquinoline-2-carbaldehyde
makes it a particularly valuable building block:

The Quinoline Core: Provides a rigid, aromatic framework that can interact with biological

targets through π-stacking and other non-covalent interactions.

The 6-Methoxy Group: This electron-donating group can modulate the electronic properties

of the quinoline ring, influencing its reactivity and biological activity.

The 2-Carbaldehyde Group: Serves as a versatile chemical handle for a multitude of

transformations, such as condensation, oxidation, reduction, and the formation of Schiff

bases, enabling the synthesis of diverse libraries of more complex molecules.

This guide aims to serve as a senior-level resource, combining theoretical knowledge with

practical, field-proven insights into the utilization of this important chemical intermediate.

Physicochemical Properties and Chemical
Identifiers
All quantitative data for 6-methoxyquinoline-2-carbaldehyde is summarized in the tables

below for efficient reference.

Table 1: Chemical Identifiers
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Identifier Value Reference

IUPAC Name
6-methoxyquinoline-2-

carbaldehyde

CAS Number 89060-22-0 [1][2]

Molecular Formula C₁₁H₉NO₂ [1][2]

Molecular Weight 187.19 g/mol [1][2]

Canonical SMILES
O=CC1=NC2=CC=C(OC)C=C

2C=C1
[1]

MDL Number MFCD06407584 [1]

Table 2: Physical and Chemical Properties (Predicted & Experimental)

Property Value Reference

Physical Form Solid (Typical)

Solubility

Soluble in common organic

solvents like Chloroform,

Acetone.

[3]

Storage

Store under an inert

atmosphere (Argon or

Nitrogen) at 2-8°C.

[3]

Synthesis Methodology: A Rational Approach
The synthesis of 6-methoxyquinoline-2-carbaldehyde is typically achieved in a two-stage

process: first, the construction of the 6-methoxyquinoline core, followed by the introduction of

the aldehyde function at the C2 position.

Stage 1: Synthesis of the 6-Methoxyquinoline Core
A classic and robust method for constructing the quinoline ring is the Skraup synthesis. This

reaction involves the cyclization of an arylamine with glycerol in the presence of an oxidizing
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agent and sulfuric acid.

Rationale: The Skraup reaction is a reliable, albeit harsh, method for generating the quinoline

heterocycle from readily available starting materials. The use of p-anisidine (4-methoxyaniline)

ensures the methoxy group is correctly positioned at the 6-position of the final quinoline

product. A patent describes an improved Skraup synthesis using p-methoxyaniline, glycerol, p-

methoxy nitrobenzene (as the oxidizing agent), ferrous sulfate, and boric acid in concentrated

sulfuric acid.[5]

Stage 2: Formylation of 6-Methoxyquinoline
While various methods exist to introduce a formyl group, a common and effective strategy for

forming a 2-carbaldehyde on a quinoline ring is through the oxidation of the corresponding 2-

methylquinoline.

Experimental Protocol: Oxidation of 2-Methyl-6-methoxyquinoline

This protocol is based on a well-established method using selenium dioxide (SeO₂), a specific

oxidizing agent for converting activated methyl groups to aldehydes.

Materials: 2-Methyl-6-methoxyquinoline, Selenium Dioxide (SeO₂), Dioxane, Water.

Procedure:

In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-6-

methoxyquinoline (1 equivalent) in dioxane.

Add selenium dioxide (1.1 equivalents) to the solution.

Heat the reaction mixture to reflux (approximately 100-102°C) and maintain for 4-6 hours,

monitoring the reaction progress by Thin Layer Chromatography (TLC).

After completion, cool the mixture to room temperature. The black precipitate of elemental

selenium will be visible.

Filter the reaction mixture through a pad of Celite to remove the selenium precipitate.

Wash the pad with additional dioxane.
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Evaporate the solvent from the filtrate under reduced pressure.

Purify the resulting crude product by column chromatography on silica gel, typically using

a gradient of ethyl acetate in hexane, to yield pure 6-methoxyquinoline-2-carbaldehyde.

Causality Behind Choices:

Selenium Dioxide: SeO₂ is the reagent of choice because it selectively oxidizes the

allylic/benzylic methyl group at the C2 position of the quinoline ring to an aldehyde without

over-oxidizing it to a carboxylic acid or affecting the aromatic rings.

Dioxane: Dioxane is used as the solvent due to its ability to dissolve the organic starting

material and its relatively high boiling point, which is suitable for this reaction. It is also

miscible with water, which can aid in workup.

Synthesis Workflow Diagram
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Stage 1: Skraup Synthesis
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Caption: Generalized workflow for the synthesis of 6-methoxyquinoline-2-carbaldehyde.
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Applications in Drug Discovery and Chemical
Biology
The true value of 6-methoxyquinoline-2-carbaldehyde lies in its role as a versatile precursor

for synthesizing libraries of compounds for biological screening.[3] Modern drug discovery

relies on the rapid generation of diverse chemical entities to identify lead compounds.[6]

The Role of the Aldehyde Functional Group

The aldehyde group is an electrophilic center that readily reacts with nucleophiles. This

reactivity is the cornerstone of its utility. Key transformations include:

Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g.,

with NaBH₃CN) to form substituted amine derivatives.

Wittig Reaction: Reaction with phosphorus ylides to form alkenes, extending the carbon

chain.

Condensation Reactions: Formation of Schiff bases (imines) with primary amines, which can

be valuable pharmacophores in their own right or can be further cyclized.

Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to

a primary alcohol, providing access to different classes of derivatives.

This versatility allows medicinal chemists to systematically modify the structure at the 2-

position, exploring how these changes affect biological activity in a process known as

Structure-Activity Relationship (SAR) studies.

Logical Relationship in Drug Development

6-Methoxyquinoline-
2-carbaldehyde

Chemical Modification
(e.g., Reductive Amination,

Wittig, Condensation)

Reacts with Diverse Library of
Quinoline Derivatives

Generates Biological Screening
(e.g., Anti-cancer,

Anti-inflammatory assays)

Is subjected to Lead Compound
Identification

Identifies
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Caption: The role of 6-methoxyquinoline-2-carbaldehyde in a typical drug discovery

workflow.

Analytical Characterization: A Self-Validating
System
Trustworthiness in research requires that every synthesized compound is rigorously

characterized to confirm its identity and purity. Spectroscopic methods provide a chemical

"fingerprint" for 6-methoxyquinoline-2-carbaldehyde.

Table 3: Key Spectroscopic Data for Structural Elucidation
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Technique Expected Signature Rationale

¹H NMR

~9.8-10.2 ppm (singlet, 1H):

Aldehyde proton (CHO).~7.0-

8.5 ppm (multiplets, 5H):

Aromatic protons on the

quinoline ring.~3.9 ppm

(singlet, 3H): Methoxy protons

(-OCH₃).

The chemical shifts are highly

diagnostic. The downfield

aldehyde proton is

unambiguous. The integration

of peaks confirms the proton

count for each functional

group.

¹³C NMR

~190-195 ppm: Aldehyde

carbonyl carbon.~160 ppm:

Carbon attached to the

methoxy group.~110-150 ppm:

Aromatic carbons of the

quinoline ring.~55 ppm:

Methoxy carbon.

The chemical shift of the

carbonyl carbon is

characteristic of an aldehyde.

The number of distinct peaks

in the aromatic region confirms

the quinoline structure.

IR Spectroscopy

~1690-1710 cm⁻¹ (strong):

C=O stretching of the aromatic

aldehyde.~2820 cm⁻¹ and

~2720 cm⁻¹ (medium): C-H

stretching of the aldehyde

(Fermi doublet).~1600-1620

cm⁻¹: Aromatic C=N/C=C

stretching of the quinoline ring.

The strong carbonyl peak is a

key indicator of the aldehyde

group. The Fermi doublet,

when visible, is definitive proof

of an aldehyde C-H bond.

Mass Spectrometry

[M]+• at m/z = 187.19:

Molecular ion peak

corresponding to the exact

molecular weight.

Confirms the molecular

formula and overall mass of

the compound. High-resolution

mass spectrometry (HRMS)

can confirm the elemental

composition to within a few

parts per million.

Safety, Handling, and Storage
As a professional in a research environment, proper handling of all chemical reagents is

paramount.
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Hazard Identification: While specific hazard data for this compound is limited, it should be

handled as a potentially harmful substance.[2] Related quinoline aldehydes are classified as

irritants, and may be harmful if swallowed or inhaled.[3]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat,

chemical-resistant gloves, and safety glasses with side shields.

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust or vapors. Avoid contact with skin and eyes.

Storage: The compound should be stored in a tightly sealed container under an inert

atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group.[3]

Recommended storage temperature is refrigerated (2-8°C) to ensure long-term stability.[3]

Conclusion
6-Methoxyquinoline-2-carbaldehyde is more than just a chemical compound; it is a strategic

tool for innovation in the molecular sciences. Its well-defined structure, combined with the

versatile reactivity of its aldehyde functional group, makes it an invaluable precursor for

developing novel compounds with significant potential in drug discovery and materials science.

This guide has provided a comprehensive framework for its synthesis, characterization, and

application, grounded in the principles of scientific integrity and causality. For researchers and

developers, a thorough understanding of this building block opens doors to new synthetic

possibilities and accelerates the journey from a molecule to a functional application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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